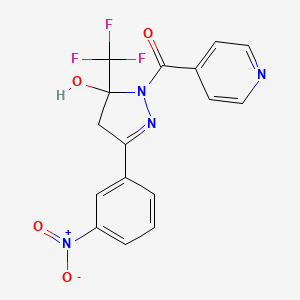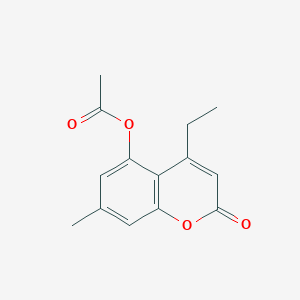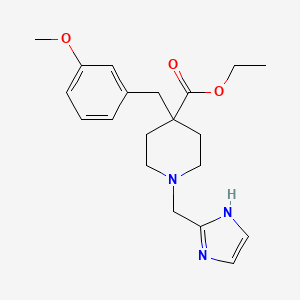![molecular formula C22H18BrNO3 B5116508 N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of cancer research. BPA belongs to the class of benzamides, which are known for their ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
科学的研究の応用
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in the repair of DNA damage in cancer cells. By inhibiting these enzymes, this compound can induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
作用機序
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide works by binding to the catalytic domain of PARP and tankyrase, preventing them from carrying out their enzymatic activity. This leads to the accumulation of DNA damage in cancer cells, which triggers cell death pathways. This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the growth and proliferation of cancer cells. By inhibiting this pathway, this compound can further reduce the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in both in vitro and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
実験室実験の利点と制限
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has good bioavailability and pharmacokinetic properties, and has a low toxicity profile. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of PARP and tankyrase. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 4-benzoylphenol in the presence of a catalyst such as potassium carbonate. The resulting compound is then treated with ethylene oxide to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is essential for its use in scientific research.
特性
IUPAC Name |
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c23-20-9-5-4-8-19(20)22(26)24-14-15-27-18-12-10-17(11-13-18)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOYUPTVMINMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
methanol](/img/structure/B5116451.png)
![4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5116457.png)
![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5116467.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-(4-fluorophenyl)-N-heptylthiourea](/img/structure/B5116492.png)
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)
![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)

![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
